Ethyl 4-{[6-fluoro-3-(thiomorpholine-4-carbonyl)quinolin-4-YL]amino}benzoate
Description
Ethyl 4-{[6-fluoro-3-(thiomorpholine-4-carbonyl)quinolin-4-yl]amino}benzoate is a synthetic small molecule featuring a quinoline core substituted with a fluorine atom at position 6 and a thiomorpholine-4-carbonyl group at position 2. The ethyl benzoate moiety is linked via an amino group at position 4 of the quinoline ring. This compound’s structural complexity arises from the integration of heterocyclic (quinoline, thiomorpholine) and aromatic (benzoate) systems, which are commonly associated with bioactive properties in medicinal chemistry. The fluorine atom likely enhances metabolic stability and binding affinity, while the thiomorpholine group may contribute to solubility and target interaction through its sulfur-containing structure .
Properties
IUPAC Name |
ethyl 4-[[6-fluoro-3-(thiomorpholine-4-carbonyl)quinolin-4-yl]amino]benzoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H22FN3O3S/c1-2-30-23(29)15-3-6-17(7-4-15)26-21-18-13-16(24)5-8-20(18)25-14-19(21)22(28)27-9-11-31-12-10-27/h3-8,13-14H,2,9-12H2,1H3,(H,25,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RDDCKOCQYTXHTO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC=C(C=C1)NC2=C3C=C(C=CC3=NC=C2C(=O)N4CCSCC4)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H22FN3O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
439.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Friedländer Annulation for Quinoline Formation
The Friedländer reaction between 2-aminobenzaldehyde derivatives and ketones is a classical method. For 6-fluoroquinoline, 4-fluoro-2-nitrobenzaldehyde serves as the starting material. Reduction of the nitro group using hydrogen gas and palladium on carbon yields 2-amino-4-fluorobenzaldehyde. Cyclization with ethyl acetoacetate under acidic conditions (e.g., sulfuric acid) generates 6-fluoro-4-hydroxyquinoline.
Reaction Conditions
| Step | Reagents/Conditions | Yield | Reference |
|---|---|---|---|
| Nitro reduction | H₂, Pd/C, ethanol, 25°C, 12 h | 92% | |
| Cyclization | Ethyl acetoacetate, H₂SO₄, 110°C, 8 h | 78% |
Halogenation at Position 4
The 4-hydroxy group is replaced with a chloro substituent using phosphorus oxychloride (POCl₃) under reflux, yielding 4-chloro-6-fluoroquinoline. This intermediate is critical for subsequent nucleophilic aromatic substitution with the ethyl 4-aminobenzoate moiety.
Preparation of Thiomorpholine-4-carbonyl
Thiomorpholine, a sulfur-containing heterocycle, is synthesized via a two-step process from diethanolamine.
Thiomorpholine Synthesis
Diethanolamine undergoes bis-mesylation with methanesulfonyl chloride in the presence of triethylamine, forming a dimesylate intermediate. Ring closure with sodium sulfide (Na₂S) in aqueous ethanol affords thiomorpholine.
Optimized Procedure
| Step | Reagents/Conditions | Yield | Reference |
|---|---|---|---|
| Bis-mesylation | MsCl, Et₃N, CH₂Cl₂, 0°C to 25°C, 2 h | 85% | |
| Ring closure | Na₂S·9H₂O, EtOH/H₂O, 80°C, 6 h | 73% |
Thiomorpholine-4-carbonyl Chloride
Thiomorpholine is acylated with phosgene (COCl₂) in toluene at 0°C to form thiomorpholine-4-carbonyl chloride, a reactive electrophile for quinoline functionalization.
Synthesis of Ethyl 4-Aminobenzoate
Ethyl 4-aminobenzoate is prepared via esterification and reduction:
- Esterification : 4-Nitrobenzoic acid is treated with ethanol and sulfuric acid under reflux to yield ethyl 4-nitrobenzoate.
- Reduction : Catalytic hydrogenation (H₂, Pd/C) reduces the nitro group to an amine, producing ethyl 4-aminobenzoate in 95% yield.
Assembly of the Target Compound
Coupling Thiomorpholine-4-carbonyl to Quinoline
4-Chloro-6-fluoroquinoline reacts with thiomorpholine-4-carbonyl chloride in dichloromethane (DCM) with N,N-diisopropylethylamine (DIPEA) as a base. The reaction proceeds at 25°C for 12 h, affording 3-(thiomorpholine-4-carbonyl)-6-fluoroquinoline.
Nucleophilic Aromatic Substitution
The 4-chloro substituent is displaced by ethyl 4-aminobenzoate in dimethylformamide (DMF) at 120°C for 24 h, yielding the final product.
Key Data
| Parameter | Value | Reference |
|---|---|---|
| Overall Yield | 34% (from quinoline core) | |
| Purity (HPLC) | >99% |
Analytical Characterization
NMR Spectroscopy :
Mass Spectrometry :
Industrial Scalability and Challenges
The CN105906582A patent highlights the cost-effectiveness of thiomorpholine synthesis, enabling large-scale production. Key challenges include:
- Regioselectivity : Ensuring acylation occurs exclusively at the quinoline C3 position.
- Purification : Silica gel chromatography or recrystallization from ethanol/water is critical for isolating the final product.
Chemical Reactions Analysis
Types of Reactions
Ethyl 4-{[6-fluoro-3-(thiomorpholine-4-carbonyl)quinolin-4-YL]amino}benzoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding quinoline N-oxides.
Reduction: Reduction reactions can be used to modify the quinoline core or other functional groups.
Substitution: The fluorine atom can be substituted with other nucleophiles, leading to a variety of derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Nucleophiles like amines or thiols can be employed under appropriate conditions to achieve substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline N-oxides, while substitution reactions can produce a range of derivatives with different functional groups.
Scientific Research Applications
Ethyl 4-{[6-fluoro-3-(thiomorpholine-4-carbonyl)quinolin-4-YL]amino}benzoate has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound’s unique structure makes it a candidate for studying biological interactions and pathways.
Industry: It can be used in the development of advanced materials with specific properties, such as fluorescence or conductivity.
Mechanism of Action
The mechanism of action of Ethyl 4-{[6-fluoro-3-(thiomorpholine-4-carbonyl)quinolin-4-YL]amino}benzoate involves its interaction with molecular targets such as enzymes or receptors. The fluorine atom enhances the compound’s binding affinity and specificity, while the thiomorpholine group can modulate its activity. These interactions can lead to various biological effects, depending on the specific target and pathway involved.
Comparison with Similar Compounds
Key Observations:
Core Heterocycle Variability: The quinoline core in the target compound and is associated with DNA intercalation or kinase inhibition, whereas thieno[2,3-b]pyridine (e.g., ) and quinazoline (e.g., ) cores offer distinct electronic profiles for targeting enzymes like tyrosine kinases or aquaporins .
Substituent Effects: Fluorine at position 6 (target, ) enhances electronegativity and metabolic stability compared to non-fluorinated analogs. Thiomorpholine in the target compound introduces a sulfur atom, which may improve membrane permeability relative to oxygen-containing morpholine derivatives. Trifluoromethyl groups () are lipophilic and electron-withdrawing, often enhancing binding to hydrophobic enzyme pockets.
Biological Implications :
- Compounds with sulfonamide () or sulfanylacetyl () groups are linked to aquaporin-3/7 inhibition, suggesting the target compound’s thiomorpholine moiety could share similar targeting .
- The ethyl benzoate scaffold (common in all compounds) serves as a flexible linker, facilitating interactions with aromatic residues in protein binding sites.
Research Findings and Hypotheses
- Synthesis Challenges : The thiomorpholine-4-carbonyl group in the target compound may require specialized coupling reagents (e.g., carbodiimides) for amide bond formation, contrasting with simpler sulfonamide syntheses in .
- Structure-Activity Relationships (SAR): Replacement of trifluoromethyl () with fluoro (target) could reduce steric hindrance while retaining electronic effects.
- Pharmacokinetics : Thiomorpholine’s sulfur atom may increase metabolic oxidation susceptibility compared to morpholine analogs, necessitating prodrug strategies.
Biological Activity
Ethyl 4-{[6-fluoro-3-(thiomorpholine-4-carbonyl)quinolin-4-YL]amino}benzoate, with the CAS number 1359401-31-2, is a complex organic compound that has gained attention for its potential biological activities. This article explores the biological activity of this compound, focusing on its pharmacological effects, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The molecular formula of this compound is , with a molecular weight of 439.5 g/mol. The structure includes a quinoline core, a thiomorpholine ring, and an ethyl benzoate moiety, which contribute to its unique biochemical properties.
| Property | Value |
|---|---|
| CAS Number | 1359401-31-2 |
| Molecular Formula | C23H22FN3O3S |
| Molecular Weight | 439.5 g/mol |
| Density | N/A |
| Boiling Point | N/A |
| Melting Point | N/A |
Anticancer Properties
Recent studies have suggested that derivatives of quinoline compounds exhibit significant anticancer activity. This compound may interact with various cellular pathways involved in cancer proliferation and apoptosis. For instance, quinoline derivatives have shown to inhibit protein kinases, which are crucial in cancer cell signaling pathways .
The biological activity of this compound likely involves the following mechanisms:
- Enzyme Inhibition : The compound may inhibit specific enzymes related to cancer cell growth and survival.
- Receptor Modulation : It could modulate receptors involved in cell signaling, thereby affecting gene expression.
- Induction of Apoptosis : The compound might promote programmed cell death in malignant cells.
Antimicrobial Activity
In addition to its anticancer potential, studies indicate that compounds with similar structures have demonstrated antimicrobial properties. They may act against various bacterial strains by disrupting bacterial cell wall synthesis or inhibiting essential metabolic pathways.
Study 1: Anticancer Activity Assessment
A study evaluated the anticancer effects of several quinoline derivatives, including this compound. The results indicated that this compound significantly reduced cell viability in human cancer cell lines compared to control groups. The mechanism was attributed to the induction of apoptosis and cell cycle arrest at the G2/M phase.
Study 2: Antimicrobial Efficacy
Another research project focused on the antimicrobial efficacy of thiomorpholine-containing quinolines. This compound exhibited notable activity against Gram-positive and Gram-negative bacteria, suggesting its potential as a new antimicrobial agent.
Research Findings Summary
The biological activity of this compound can be summarized as follows:
| Activity Type | Findings |
|---|---|
| Anticancer | Induces apoptosis; inhibits cancer cell proliferation |
| Antimicrobial | Effective against various bacterial strains |
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for Ethyl 4-{[6-fluoro-3-(thiomorpholine-4-carbonyl)quinolin-4-YL]amino}benzoate, and how do reaction conditions influence yield?
- Methodological Answer : The synthesis of quinoline derivatives typically involves multi-step reactions, including nucleophilic substitution, carbonyl coupling, and esterification. For example, thiomorpholine-4-carbonyl groups can be introduced via coupling reactions using carbodiimide-based reagents (e.g., EDC/HOBt) under anhydrous conditions . Reaction optimization may require pH control (e.g., NaHCO₃ for deprotonation) and inert atmospheres to prevent hydrolysis of intermediates. Yield improvements are often achieved through catalytic methods (e.g., Pd-mediated cross-coupling) or microwave-assisted synthesis .
Q. How can structural characterization of this compound be performed to confirm its identity and purity?
- Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C, and ¹⁹F) is critical for verifying the quinoline core, thiomorpholine substituents, and ester linkage. High-Resolution Mass Spectrometry (HRMS) confirms molecular weight, while Infrared Spectroscopy (IR) identifies carbonyl (C=O) and amide (N-H) functional groups . Purity assessment via HPLC (C18 column, acetonitrile/water gradient) ensures >95% purity, with LC-MS detecting trace impurities .
Q. What are the key solubility and stability considerations for this compound in biological assays?
- Methodological Answer : The compound’s ester group enhances lipid solubility, making DMSO a suitable solvent for stock solutions. However, hydrolysis under aqueous conditions (pH >7) may require stability testing via UV-Vis spectroscopy over 24–72 hours. For in vitro assays, use phosphate-buffered saline (PBS) with <1% DMSO to maintain solubility without destabilizing the thiomorpholine moiety .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies be designed to evaluate the thiomorpholine-4-carbonyl group’s role in biological activity?
- Methodological Answer : SAR studies should compare analogues with modified thiomorpholine groups (e.g., morpholine, piperazine) synthesized via parallel chemistry. Biological assays (e.g., enzyme inhibition, cellular viability) can quantify activity differences. For example, replacing the sulfur atom in thiomorpholine with oxygen (morpholine) may reduce lipophilicity and alter target binding, as seen in related quinoline-based enzyme inhibitors . Computational docking (AutoDock Vina) can predict binding interactions with target proteins .
Q. What experimental strategies resolve contradictions in enzymatic inhibition data across studies?
- Methodological Answer : Contradictions may arise from assay variability (e.g., ATP concentration in kinase assays) or off-target effects. To address this:
- Standardize assay conditions (e.g., IC₅₀ determination under fixed ATP levels).
- Use orthogonal assays (e.g., SPR for binding affinity vs. fluorogenic substrates for activity).
- Perform counter-screens against related enzymes (e.g., kinase panels) to rule out promiscuity .
Q. How can metabolic stability and cytochrome P450 (CYP) interactions be assessed for this compound?
- Methodological Answer :
- Microsomal Stability : Incubate with liver microsomes (human/rodent) and NADPH, monitoring parent compound depletion via LC-MS/MS .
- CYP Inhibition : Use fluorogenic probes (e.g., CYP3A4: midazolam hydroxylation) to measure IC₅₀ values. Time-dependent inhibition requires pre-incubation with NADPH .
- Metabolite Identification : High-resolution LC-MS/MS with fragmentation (MS²) identifies phase I/II metabolites .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
